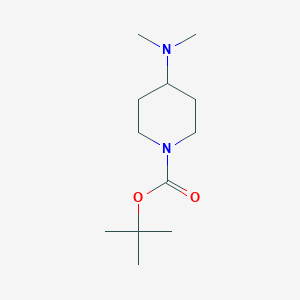

N-Boc-4-dimethylaminopiperidine

Description

The Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as enhanced membrane permeability and metabolic stability, which are crucial for drug-like characteristics. researchgate.net Piperidine derivatives are integral components in numerous classes of pharmaceuticals, including antipsychotics, opioids, and antivirals, as well as in agrochemicals. nih.govijnrd.org

The versatility of the piperidine ring allows for extensive functionalization, enabling the synthesis of diverse and complex molecular architectures. nih.gov Common synthetic routes to piperidine derivatives include the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an active area of research in modern organic chemistry. nih.gov

Contextualizing the N-Boc Protecting Group in Amine Chemistry

In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block or "protect" certain reactive sites to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comfishersci.co.uk It is favored for its stability under a broad range of reaction conditions, including basic hydrolysis, and its resistance to many nucleophiles and catalytic hydrogenation. total-synthesis.com

The introduction of the Boc group, known as N-Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comnih.gov This reaction is generally efficient and proceeds under mild conditions. fishersci.co.uknih.gov The removal of the Boc group, or deprotection, is readily accomplished under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk This acid lability makes the Boc group "orthogonal" to other protecting groups that are removed under different conditions, such as the Fmoc group (removed with base) or the Cbz group (removed by hydrogenolysis), allowing for selective deprotection strategies in multi-step syntheses. total-synthesis.com

Research Landscape and Gaps in the Study of N-Boc-4-dimethylaminopiperidine

The research landscape for this compound is primarily centered on its role as a synthetic intermediate. Its structural components—the piperidine core, the dimethylamino group, and the Boc-protected amine—make it a versatile building block. The dimethylamino group, in particular, can act as a nucleophilic catalyst in various transformations. nih.govwikipedia.org

While the synthesis and general reactivity of Boc-protected amines and piperidine derivatives are well-documented, specific and in-depth studies focusing solely on this compound are less common. Much of the available information is found within the context of larger synthetic sequences where it serves as a starting material or intermediate. For instance, the reaction of di-tert-butyl dicarbonate with 4-(dimethylamino)pyridine (DMAP) has been studied, providing insights into the reactivity of the components that constitute this compound. researchgate.netnih.gov

A notable gap in the literature is the comprehensive characterization and exploration of the unique reactivity profile of this compound itself. Further research could focus on its potential applications as a catalyst or in the development of novel synthetic methodologies. Detailed spectroscopic and crystallographic studies would also contribute to a more complete understanding of its structural and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(7-9-14)13(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMCYLWSTZEWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626669 | |

| Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-88-0 | |

| Record name | 1,1-Dimethylethyl 4-(dimethylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 4 Dimethylaminopiperidine and Its Precursors

General Strategies for N-Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. wikipedia.orgnih.gov Several methods have been developed for the N-Boc protection of amines, each with its own advantages in terms of efficiency, mildness, and substrate scope.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) System in Amine Protection

A prevalent and highly effective method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). wikipedia.orgmychemblog.com DMAP acts as a potent acyl transfer catalyst, accelerating the reaction. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the initial reaction of DMAP with Boc₂O to form a highly reactive Boc-pyridinium species. The amine then attacks this intermediate, leading to the N-Boc protected product and the regeneration of the DMAP catalyst. commonorganicchemistry.com This system is effective for a wide range of amines, including primary and secondary amines, and can be carried out under mild conditions, typically at room temperature. mychemblog.com The reaction is often performed in a suitable organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). mychemblog.com

The reaction of DMAP with Boc₂O is known to be nearly instantaneous and can lead to rapid gas formation (CO₂), which necessitates careful addition of the reagents and an open reaction system. commonorganicchemistry.comcommonorganicchemistry.com While highly efficient, the use of DMAP can sometimes lead to side reactions. commonorganicchemistry.com

Table 1: Examples of N-Boc Protection using Boc₂O and DMAP

| Amine Substrate | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | TEA, DMAP (cat.) | DCM | 0°C to RT, 1h | 100% | mychemblog.com |

| Generic Amine | DMAP (cat.) | THF | RT, 12h | Not specified | mychemblog.com |

Molecular Iodine Catalysis for N-Boc Protection

An alternative, environmentally friendly approach to N-Boc protection utilizes molecular iodine (I₂) as a catalyst. organic-chemistry.orgcapes.gov.brnih.govacs.org This method is notable for its mildness, selectivity, and efficiency, often proceeding under solvent-free conditions at room temperature. organic-chemistry.orgacs.org A catalytic amount of iodine, typically around 10 mol%, is sufficient to promote the reaction between an amine and Boc₂O, affording high yields of the corresponding N-Boc derivative in short reaction times. organic-chemistry.orgnih.gov

The proposed mechanism involves the activation of Boc₂O by iodine, which facilitates the nucleophilic attack of the amine. organic-chemistry.org This method has been successfully applied to a broad range of substrates, including aliphatic, aromatic, and heterocyclic amines, as well as amino acid derivatives, with minimal side reactions. organic-chemistry.orgacs.org The operational simplicity and cost-effectiveness of this protocol make it an attractive alternative to traditional base-mediated and Lewis acid-catalyzed methods. organic-chemistry.org

Table 2: Iodine-Catalyzed N-Boc Protection of Various Amines

| Amine Substrate | Catalyst | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Various aryl and aliphatic amines | I₂ (10 mol%) | Solvent-free, RT | 30 min | Up to 95% | organic-chemistry.org |

| sec-Alicyclic amines | I₂ (10 mol%) | Neat | 30-140 min | Excellent | acs.org |

Electrochemical N-Alkylation of N-Boc-4-aminopyridines

A highly efficient and clean method for the N-alkylation of N-Boc protected aminopyridines involves an electrochemical approach. nih.govresearchgate.netnih.gov This technique utilizes an electrogenerated acetonitrile (B52724) anion as a strong base to deprotonate the N-Boc-4-aminopyridine. nih.govresearchgate.net The resulting anion then readily undergoes alkylation with various alkyl and benzyl (B1604629) halides, leading to the desired N-alkylated products in very high yields. nih.gov

This electrochemical method offers several advantages, including mild reaction conditions, the absence of by-products, and high efficiency. nih.govresearchgate.netnih.gov The deprotection of the resulting N-Boc-N-alkyl-4-aminopyridines can be achieved with trifluoroacetic acid to yield the monoalkylated 4-aminopyridines in high yields. nih.gov This method provides a powerful tool for the synthesis of a variety of N-substituted aminopyridine derivatives.

Synthesis of Piperidine (B6355638) Scaffolds Relevant to N-Boc-4-dimethylaminopiperidine

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. snnu.edu.cnnih.gov Consequently, numerous synthetic methods have been developed for the construction of piperidine scaffolds, with a particular emphasis on asymmetric approaches to access enantioenriched derivatives.

Asymmetric Synthesis of Enantioenriched Piperidines

The development of general and efficient asymmetric routes to enantioenriched piperidines remains an active area of research. snnu.edu.cnnih.gov One innovative approach involves a cross-coupling strategy to generate 3-substituted piperidines from pyridine (B92270) and sp²-hybridized boronic acids. snnu.edu.cnnih.gov A key step in this process is a Rh-catalyzed asymmetric reductive Heck reaction, which provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov Subsequent reduction of the tetrahydropyridine (B1245486) affords the desired enantioenriched piperidine. snnu.edu.cnnih.gov This multi-step sequence, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, offers access to a diverse range of chiral piperidines. snnu.edu.cnnih.gov

Another strategy for the asymmetric synthesis of polysubstituted piperidines utilizes a rhodium(I)-catalyzed [2+2+2] cycloaddition. nih.gov This method allows for the construction of the piperidine ring with good yield and high enantioselectivity. nih.gov A key feature of this approach is the use of a cleavable tether, which facilitates the formation of the piperidine scaffold and can be removed in a subsequent step. nih.gov

A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and a ring expansion, provides a concise route to β-hydroxy piperidines. acs.org This methodology allows for the stereoselective synthesis of different stereoisomers of these valuable building blocks. acs.org

Catalytic Asymmetric Hydrogenation in Piperidine Synthesis

Catalytic asymmetric hydrogenation of pyridine derivatives represents a direct and atom-economical approach to enantioenriched piperidines. acs.orgacs.org While the asymmetric hydrogenation of substituted pyridines has been a long-standing challenge, recent advancements have led to highly efficient methods. acs.org

One successful strategy involves the asymmetric hydrogenation of N-iminopyridinium ylides. acs.org This approach provides access to substituted piperidines with good enantiomeric excesses. acs.org The electronic properties of the catalyst can be optimized through ligand modification to enhance reactivity and selectivity. acs.org

Another effective method is the Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using specific ligands like MeO-BoQPhos. acs.orgacs.org This protocol delivers high levels of enantioselectivity and provides a practical route to enantioenriched 2-alkyl piperidines. acs.orgacs.orgnih.gov The resulting chiral piperidines are valuable precursors for the synthesis of biologically active molecules. acs.orgnih.gov

Hantzsch Reaction for Dihydropyridines and Tetrahydropyridines

The Hantzsch pyridine synthesis, a multi-component reaction, is a classic method for preparing dihydropyridine (B1217469) derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which can subsequently be oxidized to form a pyridine, driven by the process of aromatization. wikipedia.org These resulting 1,4-dihydropyridine (B1200194) dicarboxylates are often referred to as Hantzsch esters. wikipedia.org

While the traditional Hantzsch synthesis has been a cornerstone in heterocyclic chemistry, it often suffers from drawbacks such as harsh reaction conditions, extended reaction times, and modest product yields. wikipedia.org To address these limitations, various modifications and optimizations have been developed. For instance, the reaction has been successfully carried out in aqueous micelles with catalysis by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, leading to significantly higher yields. wikipedia.org Other advancements include the use of catalysts like ferric chloride, manganese dioxide, or potassium permanganate (B83412) for direct in-situ aromatization in a one-pot synthesis. wikipedia.org

The mechanism of the Hantzsch reaction is complex, with several proposed pathways. wikipedia.org Studies using NMR have suggested the involvement of a chalcone (B49325) and an enamine as key intermediates. wikipedia.org The reaction conditions can be tailored to favor specific pathways and improve the yield of the desired dihydropyridine or tetrahydropyridine product. For example, treatment of 6-alkoxy-1,4,5,6-tetrahydropyridines with neutral alumina (B75360) in refluxing acetonitrile provides an efficient route to 1,4-dihydropyridines. organic-chemistry.org

Specific Synthetic Routes to 4-Aminopiperidine (B84694) and its Derivatives

The 4-aminopiperidine scaffold is a crucial structural motif present in numerous biologically active compounds. nih.gov Consequently, efficient and practical synthetic methods for its derivatives are of significant interest in medicinal chemistry.

Preparation of 4-Boc-aminopiperidine from N-benzyl-4-piperidone

A common and efficient route to 4-Boc-aminopiperidine involves the use of N-benzyl-4-piperidone as a starting material. google.com In a disclosed method, N-benzyl-4-piperidone is first reacted with an orthoformate in an alcohol solution under acidic catalysis to form a ketal. google.com This intermediate then reacts with tert-butyl carbamate (B1207046) to generate an imine. google.com The final step involves the Pd/C catalytic hydrogenation of the imine to yield 4-Boc-aminopiperidine. google.com This method is advantageous due to its short synthetic route, readily available and inexpensive raw materials, simple operational procedures, and high reaction yields. google.com

The benzyl group on the N-benzyl-4-piperidone can be removed through hydrogenation, which allows for the introduction of various other functional groups via reactions like alkylation or acylation. guidechem.com The carbonyl group at the 4-position is also a key reactive site that can be converted into a variety of other functional groups. guidechem.com

Reductive Amination with 4-(dimethylamino)piperidine

Reductive amination is a powerful and widely used method for the synthesis of amines. One specific application is the synthesis of N,N-Dimethylpiperidin-4-amine. A common procedure involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine (B145610) hydrochloride and a reducing agent such as sodium cyanoborohydride in methanol. chemicalbook.com Following the reaction, the Boc protecting group is removed by treatment with a strong acid like concentrated HCl. chemicalbook.com

The choice of reducing agent is critical in reductive amination. While sodium borohydride (B1222165) (NaBH4) can be used, there is a risk of reducing the starting ketone or aldehyde before the imine is formed, leading to lower yields. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is often preferred as it is a weaker reducing agent that selectively reduces the imine in the presence of the carbonyl compound. masterorganicchemistry.com Another alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which avoids the use of cyanide. masterorganicchemistry.com For larger-scale syntheses, catalytic hydrogenation with hydrogen gas and a transition metal catalyst like Raney nickel offers a less toxic and more environmentally friendly approach.

| Starting Material | Reagents | Product | Yield |

| 1-(tert-Butoxycarbonyl)-4-piperidone | 1. Dimethylamine hydrochloride, Sodium cyanoborohydride, Methanol; 2. Concentrated HCl | N,N-Dimethylpiperidin-4-amine | Not specified |

| Ketone/Aldehyde | Amine, Sodium cyanoborohydride (NaBH3CN) | Amine | Generally high |

| Ketone/Aldehyde | Amine, Sodium triacetoxyborohydride (NaBH(OAc)3) | Amine | Generally high |

Multi-step Syntheses Involving Chiral Building Blocks

The synthesis of chiral piperidine derivatives often employs multi-step sequences starting from readily available chiral building blocks. chemicalbook.comnih.gov These "chiral pool" molecules, such as terpenes, provide a cost-effective and versatile starting point for constructing complex, stereochemically defined target molecules. nih.gov

One strategy for preparing chiral polysubstituted piperidines involves a Pd-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc 4-piperidone (B1582916). chemicalbook.com This reaction produces a chiral, optically enriched piperidinyl allylic boronate. This intermediate can then be used in subsequent reactions like carbonyl allylboration and stereoselective cross-coupling to create a variety of substituted dehydropiperidines. chemicalbook.com

Another approach involves the use of chiral amines, such as S-α-phenylethylamine, in aza-Michael cyclizations to produce diastereomeric 4-piperidone products with resolved stereochemistry. kcl.ac.uk These chiral piperidones can then serve as key building blocks for the synthesis of more complex molecules. The development of such methodologies provides access to a diverse range of chiral piperidine derivatives for applications in drug discovery and development. nih.gov

Advanced Synthetic Transformations and Derivatizations Involving this compound

This compound serves as a versatile building block for further chemical modifications, enabling the synthesis of a wide array of more complex molecules.

Chemoselective Amidation Reactions of Boc and Amide Groups

In molecules containing both a Boc-protected amine and an amide functional group, chemoselective reactions are crucial to modify one group without affecting the other. The tert-butoxycarbonyl (Boc) protecting group is generally stable under many reaction conditions but can be selectively removed under acidic conditions. This allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen.

For instance, the piperidine nitrogen of this compound can be deprotected and then subjected to various coupling reactions, such as amide bond formation with carboxylic acids, to introduce a wide range of substituents. The dimethylamino group at the 4-position typically remains intact during these transformations, providing a key structural element in the final product. The ability to perform such selective transformations is essential for the synthesis of complex molecules with specific biological activities.

Condensation Reactions with Carboxylic Acids using Boc₂O/DMAP System

The activation of carboxylic acids for the formation of amide bonds is a fundamental transformation in organic chemistry. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) has emerged as an effective system for promoting the condensation of carboxylic acids with amines. rsc.orgresearchgate.net This method generally involves the in situ formation of a mixed anhydride (B1165640), which then readily reacts with a nucleophilic amine to form the corresponding amide. rsc.orgresearchgate.net

This protocol has been successfully applied to a wide range of carboxylic acids and amines, including non-steroidal anti-inflammatory drugs (NSAIDs), fatty acids, and protected amino acids. rsc.org The reactions are often carried out under mild, solvent-free conditions, making it an environmentally friendly approach. rsc.orgresearchgate.net The scope of this methodology has been extended to the acylation of less nucleophilic nitrogen compounds like indoles, pyrroles, and anilides, demonstrating its broad applicability. nih.govresearchgate.net In these cases, the addition of a base such as 2,6-lutidine is often beneficial. nih.gov

A key intermediate in these reactions is the formation of a mixed carbonic-carboxylic anhydride. researchgate.net The reaction of Boc₂O with DMAP can also lead to the formation of a highly reactive pyridinium (B92312) salt, which facilitates the acylation process. The choice of solvent and the stoichiometry of the reagents can influence the reaction outcome, with polar solvents sometimes favoring the formation of O-Boc derivatives in the case of alcohols. researchgate.net

While direct examples for the synthesis of this compound using this specific condensation are not prevalent in the provided search results, the general applicability of the Boc₂O/DMAP system for amide bond formation suggests its potential utility in synthesizing derivatives or precursors of the target compound. For instance, a precursor like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid could be coupled with various amines using this method. chemicalbook.comnih.gov

Table 1: Examples of Amide Bond Formation using the Boc₂O/DMAP System

| Carboxylic Acid | Amine Partner | Product Yield | Reference |

| Oleic Acid | Ethanolamine | 73% | rsc.org |

| Ibuprofen | Benzylamine | 95% | rsc.org |

| N-Boc-Proline | Aniline | 82% | rsc.org |

| Indole-3-acetic acid | Pyrrolidine | High Yield | nih.gov |

This table illustrates the versatility of the Boc₂O/DMAP system in promoting condensation reactions between various carboxylic acids and amines.

α-Arylation of N-Boc Heterocycles

The α-arylation of N-Boc protected heterocycles is a powerful tool for the synthesis of complex molecules with significant biological activity. whiterose.ac.uk Palladium-catalyzed cross-coupling reactions are among the most effective methods for achieving this transformation. nih.govorganic-chemistry.org These reactions typically involve the deprotonation of the α-carbon of the N-Boc heterocycle, followed by transmetalation and reductive elimination from a palladium complex. nih.gov

For N-Boc-piperidine, direct α-arylation can be challenging. However, methodologies have been developed to achieve this transformation with high efficiency and selectivity. researchgate.net The use of specific ligands, such as bulky biarylphosphines, is often crucial for achieving high yields and controlling regioselectivity in the arylation of N-Boc-piperidines. researchgate.netrsc.org N-heterocyclic carbene (NHC) complexes of palladium have also been shown to be highly effective catalysts for the α-arylation of a wide range of carbonyl compounds, a reaction class that shares mechanistic similarities with the arylation of N-Boc heterocycles. rsc.org

Enantioselective α-arylation of N-Boc-pyrrolidine has been successfully achieved using a sparteine-mediated deprotonation to generate a configurationally stable organozinc intermediate, which then undergoes palladium-catalyzed coupling with aryl halides. nih.gov This approach provides access to chiral α-aryl N-Boc heterocycles in high enantiomeric excess.

While direct α-arylation of this compound is not explicitly detailed in the provided search results, the established methodologies for the α-arylation of N-Boc-piperidine and other N-Boc heterocycles provide a strong foundation for developing such a synthesis. The electron-donating dimethylamino group at the 4-position may influence the reactivity of the α-protons, potentially requiring optimization of the reaction conditions.

Table 2: Ligand Effects in the Palladium-Catalyzed α-Arylation of N-Boc-piperidine

| Ligand | Aryl Halide | Product Ratio (α:β) | Reference |

| RuPhos | 4-Chlorotoluene | 1:19 | researchgate.net |

| JohnPhos | 4-Chlorotoluene | 1:9 | researchgate.net |

| SPhos | 4-Chlorotoluene | 1:1 | researchgate.net |

| BrettPhos | Nitroarenes | High Efficiency | organic-chemistry.org |

This table highlights the significant influence of the phosphine (B1218219) ligand on the regioselectivity of the arylation of N-Boc-piperidine.

Regioselective Functionalization Approaches

The ability to selectively functionalize specific positions of the piperidine ring is of paramount importance in medicinal chemistry and drug discovery. For N-Boc protected piperidines, various strategies have been developed to achieve regioselective C-H functionalization. researchgate.netnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be a powerful method for the site-selective functionalization of N-Boc-piperidine. nih.govnsf.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. For instance, using specific rhodium catalysts, it is possible to achieve functionalization at the C2 or C4 positions of the piperidine ring. nih.gov

Another approach involves a palladium-catalyzed migrative cross-coupling, where an initial α-palladation is followed by migration of the palladium center to the β-position, leading to β-arylated piperidines. researchgate.netrsc.org The selectivity between α- and β-arylation can be controlled by the choice of the phosphine ligand. rsc.org

Photocatalytic oxidation offers a mild and efficient method for the regioselective functionalization of saturated N-heterocycles. nih.gov For N-Boc-piperidine, this can lead to the formation of enecarbamates or hemiaminals, which are versatile intermediates for further derivatization. The regioselectivity of these reactions can be influenced by the substitution pattern on the piperidine ring. nih.gov

The synthesis of precursors to this compound often involves the functionalization of a pre-existing piperidine core. For example, the synthesis of N-Boc-4-aminopiperidine can be achieved from 4-piperidinecarboxamide through a Hofmann rearrangement after Boc protection. google.com Similarly, N-Boc-4-hydroxypiperidine can be prepared by reduction of N-Boc-4-piperidone, which itself is synthesized from 4-piperidone hydrochloride. google.com These functionalized piperidines can then serve as precursors for the introduction of the dimethylamino group.

Table 3: Catalyst-Controlled Regioselective C-H Functionalization of Piperidine Derivatives

| Substrate | Catalyst | Position Functionalized | Reference |

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | nih.gov |

| N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | nih.gov |

| N-Boc-piperidine | Pd(OAc)₂ / Flexible Biarylphosphine | β | researchgate.netrsc.org |

| N-Boc-piperidine | Pd(OAc)₂ / Rigid Biarylphosphine | α | researchgate.netrsc.org |

This table demonstrates how the choice of catalyst and substrate can direct the functionalization to different positions on the piperidine ring.

Mechanistic Investigations and Reaction Dynamics

Role of 4-(dimethylamino)pyridine (DMAP) as a Nucleophilic Catalyst

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst frequently employed in the synthesis of N-Boc protected amines, including N-Boc-4-dimethylaminopiperidine. commonorganicchemistry.com Its catalytic activity significantly accelerates the reaction of the piperidine (B6355638) nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). DMAP functions as a potent acyl transfer agent, and its use can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions. commonorganicchemistry.comresearchgate.net

The catalytic cycle begins with the rapid reaction between DMAP and Boc₂O. commonorganicchemistry.com The nucleophilic pyridine (B92270) nitrogen of DMAP attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium species and a tert-butyl carbonate anion. commonorganicchemistry.com This activated intermediate is then readily attacked by the secondary amine of the piperidine ring. This step is followed by the release of the DMAP catalyst, which can then re-enter the catalytic cycle. commonorganicchemistry.com The protonated amine is subsequently deprotonated by the tert-butyl carbonate, which then decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com

In the reaction of secondary amines like piperidine with di-tert-butyl dicarbonate in the presence of DMAP, the formation of transient carbamic-carbonic anhydride intermediates has been identified. researchgate.netrsc.org These species are typically unstable but play a crucial role in the pathway to the final N-Boc product. researchgate.net

Following the initial activation of Boc₂O by DMAP, the secondary amine can attack the activated acylpyridinium intermediate. This leads to the formation of a carbamic-carbonic anhydride. researchgate.net While often elusive, these intermediates have been successfully isolated and characterized in specific cases, confirming their existence on the reaction pathway. rsc.org These anhydrides are susceptible to further reaction; in the presence of DMAP, they are converted to the thermodynamically stable N-Boc protected amine. researchgate.net Computational studies suggest that the unusual stability of some isolated carbamic-carbonic anhydrides stems from stabilizing orbital interactions that hinder decarboxylation. rsc.org The general structure of a carbamic-carbonic anhydride features a central anhydride linkage between a carbamoyl (B1232498) group and a carbonic acid moiety. nih.gov

The choice of solvent and the duration of the reaction are critical parameters that can significantly influence the outcome of the Boc-protection reaction. researchgate.net The polarity of the solvent can affect the stability of intermediates and transition states, thereby altering reaction rates and product distribution. researchgate.netnih.gov

Studies on Boc protection reactions have shown that solvent polarity can dictate the reaction pathway. researchgate.net For instance, in reactions of amines with Boc₂O and DMAP, the use of nonpolar solvents tends to favor the formation of the desired N-Boc product. researchgate.net In contrast, polar solvents might promote the formation of alternative products. researchgate.net The electronic and structural properties of related N-Boc-piperidine derivatives have been shown to change in response to solvent polarity, which can impact chemical reactivity. researchgate.netnih.gov As shown in the table below, increasing solvent polarity can lead to a decrease in fluorescence quantum yield for some push-pull organic systems, indicating a strong interaction between the molecule and the solvent environment. nih.gov

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (ΦF) for D1 | Fluorescence Quantum Yield (ΦF) for D2 |

|---|---|---|---|

| Cyclohexane | 2.0 | 0.89 | 0.84 |

| Toluene | 2.4 | 0.85 | 0.85 |

| Dichloromethane (B109758) | 8.9 | 0.12 | 0.81 |

| Acetone | 20.7 | 0.01 | 0.79 |

| Acetonitrile (B52724) | 37.5 | 0.01 | 0.75 |

Data adapted from a study on biphenylpyrimidine push-pull systems (D1 and D2) to illustrate the general effect of solvent polarity on related molecular systems. nih.gov

Reaction time is another crucial variable. In the synthesis of an immobilized DMAP catalyst, reaction time directly impacted the final hydroxyl content and catalyst loading, with optimal times determined to avoid energy waste and maximize efficiency. academie-sciences.fr For example, the hydroxyl content reached a plateau after 8 hours, and the catalyst loading peaked at 20 hours. academie-sciences.fr Similarly, in Boc-protection reactions, the reaction time must be carefully optimized to ensure complete conversion to the N-Boc derivative while minimizing the formation of potential byproducts that can arise from prolonged reaction times or extended exposure to the catalyst. researchgate.net

Stereochemical Control and Asymmetric Induction in Syntheses Utilizing this compound Precursors

While this compound itself is achiral, its synthesis often starts from or leads to chiral piperidine structures. Therefore, controlling stereochemistry is a paramount concern in synthetic routes involving precursors to or derivatives of this compound. Asymmetric synthesis strategies are employed to generate enantioenriched piperidine-containing molecules, which are valuable building blocks in medicinal chemistry. nih.govmdpi.com

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.govcapes.gov.br After the desired stereoselective transformation, the auxiliary is removed. For piperidine synthesis, this can involve cyclocondensation reactions using chiral amino alcohols like (R)-phenylglycinol. nih.gov

Chiral ligands are used in conjunction with metal catalysts or, in some cases, organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other. Planar-chiral derivatives of DMAP have been developed and used as enantioselective nucleophilic catalysts in a variety of reactions, including asymmetric C-acylation. researchgate.netresearchgate.net In the context of N-Boc-piperidine derivatives, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully achieved using the chiral ligand sparteine (B1682161) in combination with n-butyllithium, affording products with high enantiomeric ratios. whiterose.ac.uk

| Entry | Substrate | Time (h) | Conversion (%) | e.r. (Recovered SM) | e.r. (Product) |

|---|---|---|---|---|---|

| 1 | N-Boc-2-phenyl-4-methylenepiperidine | 2 | 56 | 96:4 | 75:25 |

| 2 | N-Boc-2-(4-methoxyphenyl)-4-methylenepiperidine | 2 | 53 | 97:3 | 88:12 |

| 3 | N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine | 2 | 53 | 97:3 | 87:13 |

Data from a study on the kinetic resolution of 2-Aryl-4-methylenepiperidines. whiterose.ac.uk e.r. = enantiomeric ratio.

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is dictated by the reaction mechanism. The classic Sₙ2 reaction proceeds through a concerted mechanism involving backside attack of the nucleophile, resulting in a predictable inversion of configuration at the stereocenter. youtube.com This principle is highly relevant when functionalizing chiral piperidine precursors. For example, the conversion of a chiral secondary alcohol on a piperidine ring to a different functional group via an Sₙ2 displacement would lead to the product with the opposite stereochemistry. acs.org

However, retention of configuration is also possible, depending on the specific reaction pathway. For instance, studies on the lithiation and subsequent electrophilic trapping of enantioenriched N-Boc-2-arylpiperidines have shown that these reactions can proceed with retention of stereochemistry. whiterose.ac.uk The outcome is dependent on factors such as the nature of the organometallic intermediate, the electrophile, and the presence of coordinating ligands.

Dynamic resolution processes are powerful tools for the asymmetric synthesis of chiral compounds from racemic starting materials, offering the potential for theoretical yields approaching 100%. These strategies rely on the in-situ equilibration of the starting enantiomers (or diastereomeric intermediates) under the reaction conditions. acs.org

Dynamic Kinetic Resolution (DKR) involves the rapid equilibration of enantiomers while one is selectively transformed into the product under kinetic control. acs.org This process has been applied to N-Boc protected heterocycles. For example, the asymmetric substitution of N-Boc-2-lithiopyrrolidine proceeds via a DKR, where the enantioselectivity arises from a kinetic resolution of the rapidly equilibrating organolithium intermediates. acs.org The catalytic kinetic resolution of various disubstituted piperidines has also been extensively studied, revealing that the conformational preferences of the piperidine ring are crucial for achieving high selectivity. nih.gov

Dynamic Thermodynamic Resolution (DTR) differs in that it relies on controlling a diastereomeric equilibrium. acs.org In DTR, a racemic starting material is reacted with a chiral species to form a pair of diastereomers, which are allowed to equilibrate to favor the more stable diastereomer. acs.org Subsequent reaction of this equilibrated mixture then yields an enantiomerically enriched product. This approach has been effectively used in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, particularly in organolithium chemistry, where controlling variables like time and temperature can significantly improve enantiomeric ratios. acs.orgacs.org

Computational Chemistry Approaches to Reaction Mechanisms and Stability

Computational chemistry provides a powerful toolkit for elucidating the intricate details of reaction mechanisms and molecular stability that are often challenging to probe experimentally. For N-Boc-piperidine derivatives, these methods offer insights into conformational preferences, transition states, and the electronic factors governing their chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a principal method for investigating the reaction pathways of complex organic molecules. For N-Boc-piperidine systems, DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

While specific DFT studies on the reaction pathways of this compound are not readily found, research on similar structures provides a robust framework for understanding its reactivity. For instance, DFT calculations have been successfully employed to study the diastereoselectivity of reactions involving substituted piperidines. fsu.edu These studies often reveal that the stereochemical outcome is determined by the relative energies of different transition states, which are influenced by the steric and electronic nature of the substituents on the piperidine ring.

In the context of this compound, DFT could be used to model key reactions such as N-deprotection or functionalization at the 4-position. A hypothetical DFT study on the acid-catalyzed removal of the Boc group would likely investigate the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl cation. The calculated energy barriers for these steps would provide a quantitative measure of the reaction's feasibility.

A representative, albeit hypothetical, data table illustrating the kind of information that could be obtained from a DFT study on the conformers of this compound is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | 4-Dimethylamino Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 |

| Chair 2 | Axial | 2.50 |

| Twist-Boat | - | 5.80 |

Note: This data is illustrative and not based on a published study of the specific molecule.

Analysis of Stabilizing Orbital Interactions

One of the key tools for this analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a larger gap generally implies greater stability. DFT calculations are routinely used to determine the energies and spatial distributions of these frontier molecular orbitals. nih.gov

In a molecule like this compound, the HOMO is likely to be localized on the electron-rich nitrogen atoms of the piperidine ring and the dimethylamino group. The LUMO, on the other hand, would likely be associated with antibonding orbitals, possibly involving the carbonyl group of the Boc protecting group. A DFT study on N-acetyl-t-3-methyl-r-2,c-6-di-phenyl-piperidine, for example, utilized the B3LYP/6-311G(d,p) method to determine the HOMO-LUMO energy levels, providing insights into the molecule's electronic structure. nih.gov

Furthermore, natural bond orbital (NBO) analysis, often performed as part of a DFT calculation, can quantify specific stabilizing interactions. For this compound, NBO analysis could reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair of the dimethylamino group into antibonding orbitals of the piperidine ring, or interactions involving the Boc group. These interactions play a subtle but significant role in dictating the preferred geometry and stability of the molecule.

The table below presents hypothetical HOMO and LUMO energy values for different conformers of this compound, illustrating the type of data that would be generated from a computational analysis.

Table 2: Hypothetical Frontier Orbital Energies of this compound Conformers

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chair (Equatorial) | -6.2 | 1.5 | 7.7 |

| Chair (Axial) | -6.1 | 1.6 | 7.7 |

Note: This data is illustrative and not based on a published study of the specific molecule.

Applications of N Boc 4 Dimethylaminopiperidine in Medicinal Chemistry and Drug Discovery

Scaffold and Building Block in Pharmaceutical Syntheses

N-Boc-4-dimethylaminopiperidine serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical agents. The "Boc" (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other sites of the molecule, which can be later removed under specific conditions. This characteristic, combined with the dimethylaminopiperidine core, provides a versatile platform for constructing diverse molecular architectures.

Design and Synthesis of Bioactive Molecules

The piperidine (B6355638) ring is a common motif in many biologically active compounds. This compound provides a readily available and modifiable piperidine scaffold for the synthesis of novel therapeutic agents. For instance, it is a key precursor in the multi-step synthesis of fentanyl and its analogs, where the piperidine core is a central structural element. dtic.mil The synthesis of various heterocyclic amino acids, which are important in modern drug discovery, also utilizes N-Boc protected piperidine derivatives as building blocks. nih.gov

Role in the Synthesis of N-type Calcium Channel Blockers

N-type calcium channels are critical in regulating neurotransmitter release and are considered important targets for developing new pain therapeutics. nih.govnih.gov Small molecule N-type calcium channel blockers have been designed and synthesized using a 4-amino-piperidine template, for which this compound can serve as a precursor. nih.gov By optimizing this template, researchers have developed selective N-type calcium channel blockers. nih.gov One such compound, C101, a 4-amino-piperidine derivative, demonstrated concentration-dependent inhibition of N-type calcium channels. nih.gov Another orally active N-type calcium channel blocker, designated as N-type calcium channel blocker-1, showed high affinity for blocking these channels with an IC₅₀ of 0.7 μM in an IMR32 assay. medchemexpress.com

Precursor for Kinase Inhibitors (e.g., SRC, CDK4/6)

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently targeted in cancer therapy. This compound and its derivatives are utilized in the synthesis of various kinase inhibitors. For example, the discovery of potent and selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) has involved the use of piperidine-containing structures. mdpi.com CDK4/6 inhibitors are crucial in cancer treatment as they can induce cell cycle arrest. nih.gov The development of these inhibitors often involves creating a library of compounds with diverse chemical structures, and piperidine derivatives are key components in generating this diversity.

| Kinase Target | Example Inhibitor Type | Role of Piperidine Moiety |

| SRC | Src kinase inhibitors | The piperidine ring can serve as a central scaffold to which other functional groups are attached to achieve specific binding to the kinase domain. |

| CDK4/6 | Selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | The piperidine or a related nitrogen-containing heterocycle is often a key feature for binding to the ATP-binding pocket of CDK4/6, contributing to the inhibitor's potency and selectivity. mdpi.commdpi.comnih.gov |

Application in the Discovery of Metabotropic Glutamate (B1630785) Receptor Modulators

Metabotropic glutamate receptors (mGluRs) are involved in modulating neuronal excitability and synaptic transmission and are recognized as promising therapeutic targets for a variety of neurological and psychiatric disorders. nih.gov The development of modulators for these receptors often involves the synthesis of complex molecules that can selectively interact with specific mGluR subtypes. The piperidine scaffold, derivable from precursors like this compound, is a valuable component in the design of such modulators.

Structure-Activity Relationship (SAR) Studies Incorporating this compound Moieties

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. nih.gov These studies involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity.

Impact of Substituent Modifications on Bioactivity

The this compound moiety provides a convenient platform for SAR studies. The Boc-protecting group can be removed, and the resulting secondary amine can be modified with a wide range of substituents. Additionally, the dimethylamino group can be altered. These modifications allow medicinal chemists to explore the chemical space around a lead compound and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in the development of kinase inhibitors, modifying the substituents on the piperidine ring can significantly impact the compound's binding affinity and selectivity for the target kinase. nih.gov

| Compound/Series | Target | Key Structural Feature | Impact of Modification |

| 4-Amino-piperidine derivatives | N-type Calcium Channels | 4-amino-piperidine template | Optimization of this template led to the discovery of C101, a selective N-type calcium channel blocker with an IC₅₀ of 2.2+/-0.6 microM. nih.gov |

| Betulinic acid derivatives | HIV Inhibitors | Cinnamic acid-related moiety and piperazine | Integration of these fragments into the lead compound increased antiviral activity. nih.gov |

| Pyrimidinone derivatives | Platelet Aggregation | 6-amino-2-thio-3H-pyrimidin-4-one | Variously substituted derivatives showed marked inhibitory activity against ADP-induced platelet aggregation. nih.gov |

Pharmacophore Elucidation and Optimization

This compound serves as a valuable building block in medicinal chemistry, in part due to the desirable pharmacophoric features of its core structure, the 4-dimethylaminopiperidine moiety. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 4-dimethylaminopiperidine scaffold provides key features that are frequently exploited in the design of new therapeutic agents.

The tertiary amine of the dimethylamino group and the nitrogen atom within the piperidine ring can both act as hydrogen bond acceptors. nih.gov Furthermore, under physiological conditions, the dimethylamino group can be protonated, allowing it to act as a cationic center that can form crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a biological target's binding site. This basic nitrogen center is a common feature in many classes of drugs, including antihistamines, antipsychotics, and opioid analgesics.

The N-Boc (tert-butoxycarbonyl) protecting group plays a critical, albeit temporary, role in the optimization process. During synthesis, the Boc group masks the reactivity of the piperidine nitrogen. This allows for selective chemical modifications at other positions of the molecule. In the context of pharmacophore optimization, this protecting group can be strategically removed at a later synthetic stage to unmask the piperidine nitrogen. This nitrogen can then be functionalized with a wide array of substituents to probe the chemical space around a target's binding pocket, a key step in refining a molecule's potency and selectivity. For instance, in the development of N-aryl-piperidine-4-carboxamides as MALT1 protease inhibitors, the piperidine core was central to the molecule's activity. nih.gov

The process of pharmacophore modeling often involves identifying such key interaction points. nih.govnih.gov The piperidine ring itself, being a saturated heterocycle, provides a three-dimensional, non-planar scaffold. This is increasingly sought after in drug discovery to move away from flat, aromatic structures, thereby improving properties like solubility and reducing non-specific binding. rsc.org The defined stereochemistry of substituted piperidines can be used to orient substituents in precise vectors, which is essential for optimizing interactions with a target protein. rsc.orgnih.gov By incorporating the 4-dimethylaminopiperidine moiety, medicinal chemists can introduce a reliable pharmacophoric element into a new molecular entity to enhance its interaction profile with its intended biological target.

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern drug discovery. rsc.orgwhiterose.ac.uk This approach starts by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. rsc.orgwhiterose.ac.uk These initial fragment hits are then grown or linked together to produce a more potent, drug-like lead.

The utility of a compound as a fragment is often assessed by the "Rule of Three," which provides general guidelines for desirable physicochemical properties. This compound, and particularly its de-protected core, aligns well with these principles, making it a relevant scaffold for FBDD.

Table 1: Comparison of this compound and its Core with FBDD "Rule of Three" Guidelines

| Property | "Rule of Three" Guideline | This compound | 4-dimethylaminopiperidine | Analysis |

| Molecular Weight (MW) | < 300 Da | 242.37 g/mol | 142.24 g/mol | Both the protected and de-protected forms meet this criterion, with the core fragment being well within the ideal range. |

| cLogP (lipophilicity) | ≤ 3 | ~2.5-3.0 (predicted) | ~1.0-1.5 (predicted) | Both forms satisfy the lipophilicity requirement for fragments. The Boc group significantly increases lipophilicity. |

| Hydrogen Bond Donors | ≤ 3 | 0 | 1 (amine N-H) | Both forms meet this criterion. The de-protected form offers a vector for fragment growth. |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (2x oxygen, 1x nitrogen) | 2 (2x nitrogen) | Both forms adhere to this guideline. |

| Rotatable Bonds | ≤ 3 | 3 | 2 | Both forms have low conformational flexibility, which is desirable for fragments as it reduces the entropic penalty upon binding. |

Note: cLogP values are estimates and can vary based on the prediction algorithm used.

Piperidine-based structures are highly valued in FBDD because they provide three-dimensional character, which is often lacking in traditional fragment libraries dominated by flat aromatic rings. rsc.orgnih.govwhiterose.ac.uk The non-planar nature of the piperidine ring allows for the exploration of deeper, more complex binding pockets.

The this compound scaffold can be utilized in FBDD in several ways:

As a primary fragment: The de-protected 4-dimethylaminopiperidine core is an ideal fragment due to its low molecular weight and complexity.

For fragment elaboration: If a simpler fragment hit is identified, the this compound moiety can be appended to it—a process known as fragment growing or elaboration. The Boc-protected nitrogen allows for controlled synthesis, and the dimethylaminopiperidine part can introduce new, favorable interactions with the target. acs.org

In library synthesis: It serves as a building block for creating diverse libraries of 3D fragments for screening campaigns. nih.govnih.gov

The dual functionality of the protected amine and the existing tertiary amine provides multiple points for synthetic modification, allowing chemists to systematically and efficiently optimize an initial fragment hit into a potent lead compound.

Considerations for Drug-Likeness and Pharmacokinetic Profiles

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Lipinski's Rule | Guideline | This compound | Does it Pass? |

| Molecular Weight (MW) | ≤ 500 g/mol | 242.37 g/mol | Yes |

| Log P (Octanol-water partition coefficient) | ≤ 5 | ~2.5-3.0 (predicted) | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |

As shown in the table, this compound comfortably adheres to all of Lipinski's rules, indicating it possesses physicochemical properties consistent with known orally bioavailable drugs. lindushealth.compatsnap.com

The N-Boc group significantly influences the pharmacokinetic profile of the 4-dimethylaminopiperidine core. The primary effects are:

Increased Lipophilicity: The bulky, non-polar tert-butyl group increases the molecule's lipophilicity (Log P). This can enhance membrane permeability and absorption, but if too high, it can lead to poor solubility and increased metabolic clearance.

Masking of Polarity: The Boc group neutralizes the basicity and hydrogen-bond donating capacity of the piperidine nitrogen. This is a common prodrug strategy to improve passage across biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Handle: The Boc group itself can be a site of metabolism. It can be cleaved by esterases or under acidic conditions (like those in the stomach), which would release the active, de-protected form of the molecule. The tertiary dimethylamino group is also a potential site for N-demethylation by cytochrome P450 enzymes in the liver.

Advanced Characterization and Analytical Methods for N Boc 4 Dimethylaminopiperidine and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of N-Boc-4-dimethylaminopiperidine, offering non-destructive methods to probe its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy each provide unique and complementary information to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are utilized to map out the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear at characteristic chemical shifts (δ), measured in parts per million (ppm). The protons of the tert-butoxycarbonyl (Boc) protecting group typically exhibit a sharp singlet around 1.4 ppm due to the nine equivalent protons. The protons on the piperidine (B6355638) ring will appear as a series of multiplets in the region of approximately 1.5 to 4.0 ppm. The two methyl groups attached to the nitrogen atom will present as a singlet around 2.2-2.3 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), and the carbons of the piperidine ring and the N,N-dimethyl groups at various points in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and based on typical values for similar structures. Actual experimental values may vary slightly.

Click to view NMR Data Table

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) |

| Piperidine CH₂ (axial) | ~1.60 - 1.80 | Multiplet (m) | |

| Piperidine CH₂ (equatorial) | ~2.70 - 2.90 | Multiplet (m) | |

| -N(CH₃)₂ | ~2.25 | Singlet (s) | |

| Piperidine CH-N(CH₃)₂ | ~2.20 - 2.40 | Multiplet (m) | |

| ¹³C NMR | -C(CH₃)₃ (Boc) | ~28.5 | |

| -C(CH₃)₃ (Boc) | ~79.5 | ||

| C=O (Boc) | ~154.8 | ||

| Piperidine C-3, C-5 | ~28.0 - 30.0 | ||

| Piperidine C-2, C-6 | ~42.0 - 44.0 | ||

| -N(CH₃)₂ | ~41.0 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In techniques like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion.

The calculated molecular weight of this compound (C₁₂H₂₄N₂O₂) is 228.33 g/mol . Therefore, the mass spectrum would be expected to show a prominent peak for the molecular ion [M]⁺ at m/z 228 or, more commonly, the [M+H]⁺ ion at m/z 229. Characteristic fragmentation patterns often involve the loss of the Boc group or parts of it. For instance, the loss of the entire tert-butyl group (-57 amu) or isobutylene (B52900) (-56 amu) from the parent ion are common fragmentation pathways for Boc-protected amines.

Table 2: Expected Mass Spectrometry Peaks for this compound

Click to view Mass Spectrometry Data Table

| m/z Value | Proposed Ion Identity | Description |

|---|---|---|

| 229 | [M+H]⁺ | Protonated molecular ion |

| 173 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 129 | [M+H - Boc]⁺ | Loss of the entire Boc group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would display several characteristic absorption bands. A strong band between 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group in the Boc protector. The C-H stretching vibrations of the alkane groups (piperidine ring and methyl groups) typically appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the amine functionalities would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Click to view FTIR Data Table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-3000 | C-H Stretch | Alkyl (piperidine, methyl) |

| 1680-1700 | C=O Stretch | Carbamate (Boc group) |

| 1150-1250 | C-N Stretch | Amine |

| 1160-1170 | C-O Stretch | Carbamate (Boc group) |

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for the separation, purification, and analytical assessment of this compound from reaction mixtures and for verifying its purity.

Flash Column Chromatography

Flash column chromatography is a primary technique for the preparative purification of this compound after its synthesis. This method utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (solvent system) that is pushed through the column under positive pressure. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. For a moderately polar compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective analytical method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then placed in a developing chamber with a shallow pool of a solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for its identification.

Chiral Analysis and Enantiomeric Purity Determination

Chiral analysis encompasses a range of techniques used to separate and quantify the enantiomers of a chiral compound. The inherent challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. This property is the basis for polarimetry, which measures the optical rotation of a substance.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. wikipedia.org This chiroptical property is a direct consequence of the molecule's three-dimensional structure and its lack of an internal plane of symmetry. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. wikipedia.org

The measurement of optical rotation provides a value known as the observed rotation (α). However, this value is dependent on several experimental parameters. To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intrinsic property of a chiral compound and is defined by the following equation:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) for a pure liquid or a solution.

A compound that rotates the plane of polarized light to the right, or clockwise, is termed dextrorotatory and is designated with a positive sign (+). Conversely, a compound that rotates the light to the left, or counter-clockwise, is levorotatory and is designated with a negative sign (-). wikipedia.org For a pair of enantiomers, they will rotate plane-polarized light to an equal extent but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will have a specific rotation of zero.

Detailed Research Findings:

While the direct synthesis and resolution of this compound into its enantiomers and the subsequent measurement of their specific rotation are not extensively detailed in publicly available literature, research on structurally similar chiral piperidine derivatives provides valuable insights into the application of optical rotation for enantiomeric purity determination.

For instance, a study on the synthesis of new N-(aminocycloalkylene)amino acid derivatives utilized N-Boc-aminopiperidines as starting materials. The synthesized chiral products, which are derivatives of N-Boc-4-aminopiperidine, were reported to exhibit optical activity, confirming the successful enantioselective synthesis. Although specific rotation values for this compound are not provided, the methodology underscores the importance of polarimetry in characterizing the stereochemical outcome of such reactions.

The determination of the enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

It is crucial to note that the specific rotation can be influenced by the solvent, temperature, and concentration. Therefore, it is imperative to report these conditions alongside any measured optical rotation values to ensure reproducibility and accuracy.

While optical rotation is a powerful tool, it is often complemented by other analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) for a more precise and reliable determination of enantiomeric purity, especially when dealing with complex mixtures or when the specific rotation of the pure enantiomers is unknown.

Future Directions and Emerging Research Avenues for N Boc 4 Dimethylaminopiperidine

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com Future research on N-Boc-4-dimethylaminopiperidine is geared towards developing more environmentally benign synthetic routes that are both efficient and sustainable.

Current research in heterocyclic chemistry provides a roadmap for this endeavor. For instance, the development of one-pot synthesis methods, which reduce the number of intermediate purification steps, is a key strategy. researchgate.net Another promising avenue is the adoption of mechanochemical techniques, such as ball milling, which can facilitate reactions under solvent-free conditions, drastically reducing solvent waste and often improving yields and reaction times. rsc.org The Gabriel synthesis, a classical method for preparing primary amines, has been reimagined with a focus on atom economy by designing recoverable reagents, a concept that could be adapted for piperidine (B6355638) synthesis. rsc.org

For piperidine synthesis specifically, hydrogenation of pyridine (B92270) precursors is a common method. whiterose.ac.uknih.gov Future work will likely focus on replacing traditional catalysts that use precious or toxic metals with more sustainable alternatives. Additionally, the use of safer, renewable solvents and the development of processes that allow for catalyst recycling will be crucial. By integrating these green chemistry principles, the synthesis of this compound can become more cost-effective and environmentally friendly.

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is essential for the selective and efficient synthesis and functionalization of complex molecules like this compound. Research is moving towards catalysts that offer high enantioselectivity and regioselectivity, allowing for precise control over the final molecular architecture.

The piperidine scaffold itself is a target for advanced catalytic functionalization. For example, rhodium-catalyzed C-H insertion and palladium-catalyzed C(sp³)–H arylation have been used to functionalize the piperidine ring at various positions. nih.gov The selectivity of these reactions can be controlled by the choice of ligand, demonstrating the power of catalyst design in directing reaction outcomes. rsc.org Asymmetric hydrogenation of pyridine derivatives to access enantioenriched piperidines is another area of intense research, with catalysts being optimized through ligand modification to enhance reactivity and enantiomeric excess. acs.org

The 4-dimethylaminopyridine (B28879) (DMAP) moiety within the target molecule is a well-known and highly effective nucleophilic catalyst for a wide range of reactions, including acylation, esterification, and polymerization. commonorganicchemistry.comresearchgate.net Research is exploring the immobilization of DMAP-like catalysts on polymer supports or as hyperbranched structures, which facilitates catalyst recovery and reuse, a key principle of green chemistry. thieme-connect.comacademie-sciences.fr Future work on this compound could involve leveraging its inherent catalytic activity, potentially in self-catalysis or as a monomer for creating polymeric catalysts.

| Catalytic Approach | Key Findings | Potential Application for this compound | Reference |

|---|---|---|---|

| Ligand-Controlled C(sp³)–H Arylation | Selectivity for α- or β-arylation of N-Boc-piperidine can be controlled by the choice of biarylphosphine ligand for the palladium catalyst. | Direct, selective functionalization of the piperidine ring to create novel derivatives. | rsc.org |

| Asymmetric Reductive Heck Reaction | A Rhodium-catalyzed asymmetric reaction of boronic acids with a pyridine derivative provides enantioenriched 3-substituted tetrahydropyridines. | A potential route to chiral precursors for this compound. | acs.org |

| Asymmetric Hydrogenation | Catalytic enantioselective hydrogenation of N-iminopyridinium ylides offers a route to substituted piperidines with good enantiomeric excesses. | Enantioselective synthesis of the piperidine core. | acs.org |

| Polymer-Supported DMAP | Polymer-bound DMAP (PS-DMAP) can be used as a recyclable catalyst in cascade reactions for synthesizing functionalized olefins. | Development of this compound-based immobilized catalysts. | thieme-connect.com |

Integration into Advanced Material Science Applications

The unique structure of this compound, combining a versatile piperidine scaffold with a catalytically active DMAP-like moiety, makes it an intriguing candidate for integration into advanced materials. While direct applications are still emerging, research on related compounds points to several promising future directions.

One significant area is the development of functional polymers. The DMAP component is known to catalyze polymerization reactions, suggesting that this compound could be used as a catalytic initiator or incorporated as a monomer to create polymers with built-in catalytic sites. cyclohexylamine.net Furthermore, polymer-supported DMAP has been successfully used as a recyclable catalyst, indicating a potential application for this compound in creating similar heterogeneous catalytic systems. thieme-connect.comsigmaaldrich.com These materials could be valuable in flow chemistry and industrial processes where catalyst separation and reuse are critical.

Another potential application lies in the formulation of polymer electrolytes for devices like lithium-ion batteries. mdpi.com The piperidine and related heterocyclic structures can be incorporated into polymer backbones to modulate properties such as flexibility and ionic conductivity. For instance, comb-shaped polymers with flexible side chains are being explored to suppress crystallization and improve performance at low temperatures. mdpi.com The specific properties of this compound could be harnessed to design novel polymer electrolytes with enhanced safety and efficiency. It has also been used in the preparation of transparent polyimides for applications like flexible display screens, where it acts as a catalyst in the crosslinking process. mdpi.com

Expanded Applications in Chemical Biology

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. nih.govthieme-connect.com This prevalence makes this compound a highly valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Future research will likely focus on using this compound as a core building block to generate libraries of diverse molecules for high-throughput screening. The ability to selectively functionalize the piperidine ring allows for the systematic exploration of chemical space around this scaffold. whiterose.ac.uknih.gov Introducing chiral piperidine scaffolds can significantly impact a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-4-dimethylaminopiperidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc-protection of 4-dimethylaminopiperidine. Common methods include:

- Step 1 : Reacting 4-dimethylaminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Step 2 : Using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the reaction.

- Critical Variables : Temperature (0–25°C), solvent polarity, and stoichiometry of Boc₂O (1.1–1.5 equivalents) significantly affect yield. For example, excess Boc₂O may lead to di-Boc byproducts.

- Validation : Confirm completion via TLC or LC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Key Techniques :

- NMR : Look for characteristic peaks:

- ¹H NMR : Boc-group tert-butyl protons at ~1.4 ppm; piperidine ring protons between 1.5–3.5 ppm.

- ¹³C NMR : Boc carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .

- IR : Stretching vibrations for C=O (Boc) at ~1680–1720 cm⁻¹ and N-H (piperidine) at ~3300 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., 228.3 for C₁₂H₂₄N₂O₂) .

Q. What safety protocols are essential when handling this compound in the lab?

- Critical Measures :

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (may cause irritation) .

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Keep in airtight containers at RT, away from moisture and oxidizers .

- Waste Disposal : Segregate as hazardous organic waste and incinerate via licensed facilities .